

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine mechanism of action

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Compound of Interest

Compound Name: *N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine*

Cat. No.: B558659

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An In-depth Technical Guide on the Core Function of **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine**

Introduction

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, commonly abbreviated as Boc-L-Phe(4-NO₂)-OH, is a chemically modified amino acid derivative. It serves as a crucial building block in synthetic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry.^[1] Its structure consists of the L-phenylalanine backbone, featuring two key modifications that define its function: a tert-butoxycarbonyl (Boc) group protecting the α-amine and a nitro (NO₂) group at the para-position of the phenyl ring.

The "mechanism of action" for this compound is not pharmacological in nature; rather, it is a description of its chemical function and utility as a synthetic intermediate. The Boc group provides temporary protection of the amine to allow for controlled, sequential reactions, while the nitro group offers a versatile chemical handle for further modification. This guide details the chemical mechanisms, experimental protocols, and applications of Boc-L-Phe(4-NO₂)-OH for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key properties of **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine** is provided below.

Property	Value	Reference
CAS Number	33305-77-0	[1][2]
Molecular Formula	C ₁₄ H ₁₈ N ₂ O ₆	[1][2]
Molecular Weight	310.3 g/mol	[1][2]
Appearance	White to faintly yellow powder	[1]
Purity	Typically ≥98% or ≥99% (HPLC)	[1]
Optical Rotation	[α] _D ²⁰ = +8 ± 1° (c=1 in MeOH)	[1]

Section 1: The Chemical Mechanism of the Boc Protecting Group

The primary role of Boc-L-Phe(4-NO₂)-OH is as a protected amino acid in Solid-Phase Peptide Synthesis (SPPS). The Boc group prevents the nucleophilic α-amine from reacting out of sequence during the formation of peptide bonds.

Mechanism of Protection and Deprotection: The Boc group is stable under the basic and neutral conditions used for peptide coupling but is labile to strong acids. This differential stability is the cornerstone of its utility. The mechanism for its removal (deprotection) involves the protonation of the carbonyl oxygen or the ether oxygen of the Boc group by a strong acid, typically trifluoroacetic acid (TFA). This is followed by the elimination of a stable carbocation (tert-butyl cation) and isobutylene, releasing the free amine as an ammonium salt.

Experimental Protocol: Boc Group Deprotection in SPPS

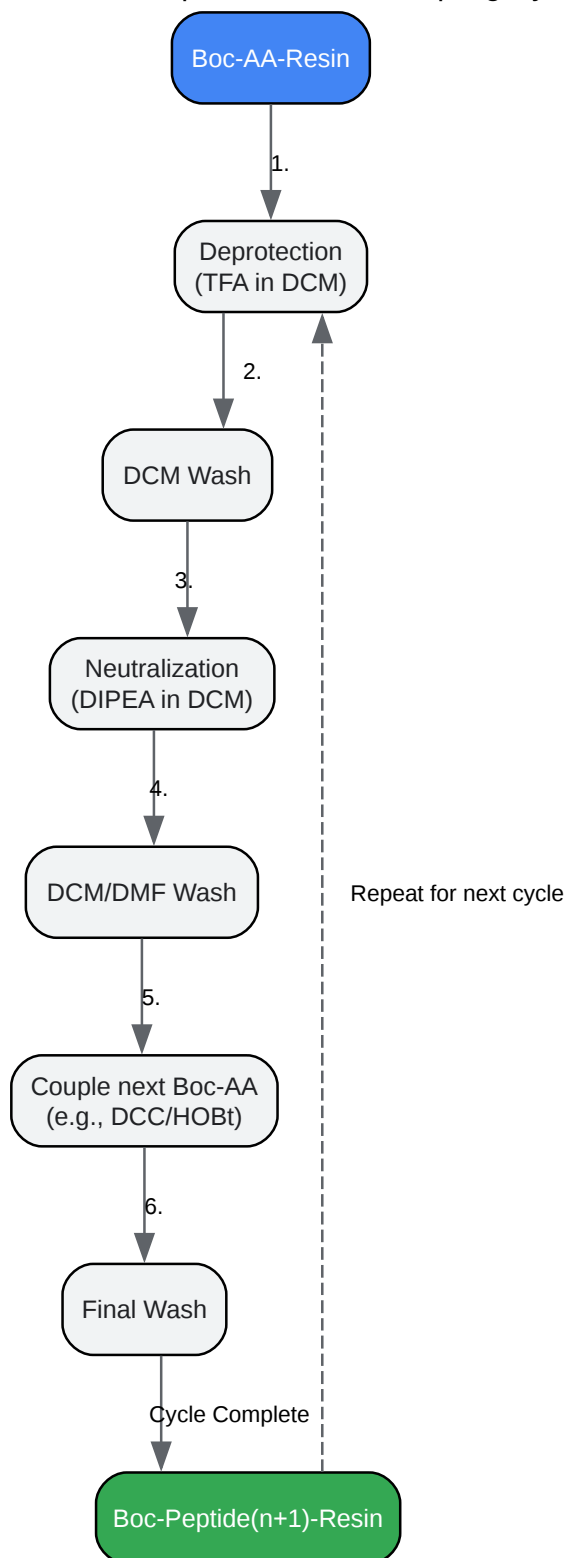
This protocol describes a typical deprotection step for a Boc-protected amino acid attached to a solid support resin.

- **Resin Swelling:** The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM) for 30 minutes.
- **Pre-wash:** The resin is washed thoroughly with DCM (3 x 1 min) to remove any residual solvents or reagents.

- **Deprotection:** The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature. This cleaves the Boc group.
- **Washing:** The resin is washed with DCM (3 x 1 min) to remove excess TFA and the cleaved Boc byproducts.
- **Neutralization:** The protonated α -amine (ammonium salt) is neutralized to the free amine by washing with a 5-10% solution of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in DCM for 5-10 minutes.
- **Final Wash:** The resin is washed again with DCM (3 x 1 min) and then with the synthesis solvent (e.g., DMF) to prepare for the next amino acid coupling step.

Visualization: Boc-SPPS Workflow

Boc-SPPS Deprotection and Coupling Cycle

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Caption: Workflow for a single cycle in Boc-based solid-phase peptide synthesis.

Section 2: The Role and Utility of the 4-Nitro Group

The 4-nitro group is an electron-withdrawing moiety that makes the phenyl ring electron-deficient. While this influences the chemical properties of the amino acid, its primary utility is as a versatile precursor for other functional groups.

Mechanism of Transformation: The most common transformation of the 4-nitro group in peptide chemistry is its reduction to a 4-amino group ($-\text{NH}_2$). This conversion dramatically changes the functionality of the side chain from a neutral, electron-withdrawing group to a basic, nucleophilic one. This newly formed aniline derivative can be used for a variety of subsequent modifications, such as:

- **Bioconjugation:** Attaching labels, drugs, or polymers.[\[1\]](#)
- **Fluorescent Labeling:** Reacting with fluorophores like fluorescein isothiocyanate (FITC).
- **Chromophore Introduction:** Diazotization followed by coupling to form azo dyes.
- **Structural Scaffolding:** Serving as an attachment point for building complex molecular architectures.

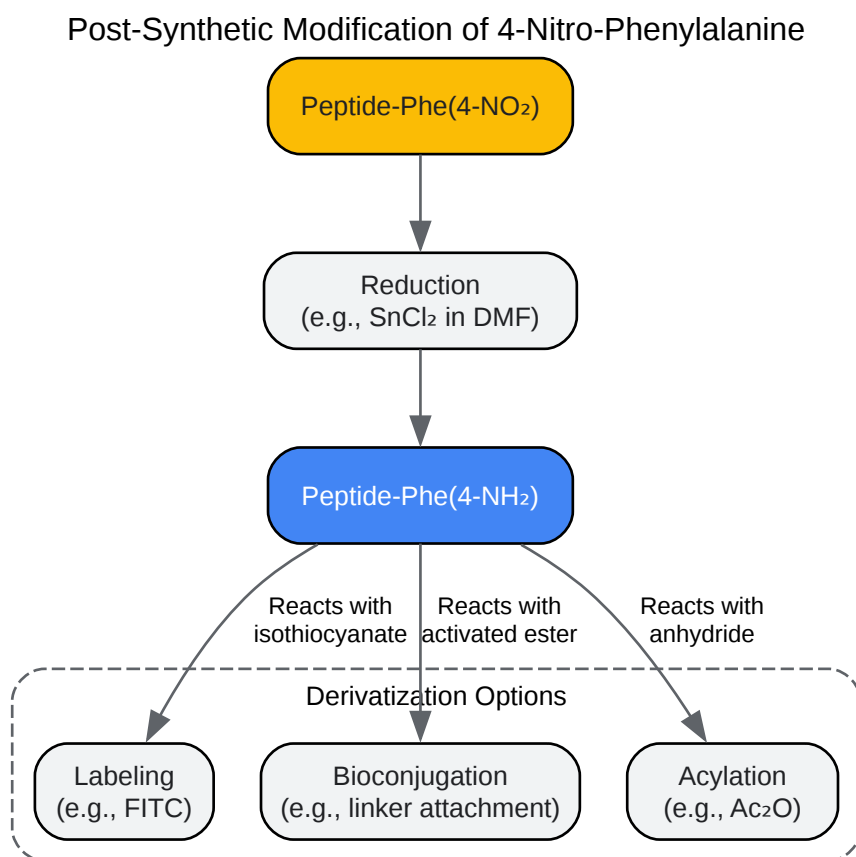
Experimental Protocol: On-Resin Reduction of 4-Nitro Group

This protocol outlines the reduction of the nitro group to an amine while the peptide is still attached to the solid support.

- **Resin Preparation:** The peptide-resin containing the Boc-L-Phe(4- NO_2)-OH residue (after chain assembly is complete) is swelled in a solvent like N,N-dimethylformamide (DMF).
- **Reducing Agent Preparation:** A solution of tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) is prepared in DMF (typically a 5-10 fold molar excess over the nitro group).
- **Reduction Reaction:** The reducing agent solution is added to the swelled resin, and the mixture is gently agitated at room temperature for 4-24 hours. The progress can be monitored using a colorimetric test (e.g., Ninhydrin test on a cleaved sample).

- Washing: Upon completion, the resin is thoroughly washed with DMF to remove the tin salts, followed by washes with methanol and DCM.
- Verification: A small amount of the resin can be cleaved and analyzed by mass spectrometry to confirm the mass change corresponding to the reduction ($O_2 \rightarrow H_2$).

Visualization: Functionalization of the Phenylalanine Side Chain



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Caption: Chemical pathway from a 4-nitro to a 4-amino group and subsequent uses.

Section 3: Biological Activity and Applications

Based on current scientific literature, **N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine** is not used as a therapeutic agent itself and thus lacks a defined pharmacological mechanism of

action. Its significance lies in its application as a synthetic tool.

Key Applications:

- **Peptide Synthesis:** It is a fundamental component for incorporating a modifiable phenylalanine residue into a peptide sequence.[1]
- **Drug Development:** It serves as an intermediate in the synthesis of bioactive peptides and novel pharmaceutical compounds where the 4-position of the phenyl ring is targeted for modification to enhance binding, stability, or function.[1][3]
- **Material Science:** Dipeptides and other structures incorporating this molecule have been investigated for unique physical properties. For instance, a dipeptide containing Boc-p-nitro-L-phenylalanine was shown to self-assemble into structures with significant piezoelectric properties, making them candidates for bio-inspired nanogenerators.[4]

While the monomer itself is not biologically active in a therapeutic sense, its incorporation into a larger peptide can profoundly influence the final molecule's interaction with biological targets. The modification of the nitro group can be used to tune properties like receptor affinity, metabolic stability, and cell permeability.[5]

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